molecular formula C19H19BrFNO B1293342 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone CAS No. 898773-39-2

4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone

Cat. No. B1293342
M. Wt: 376.3 g/mol
InChI Key: JCNSWDVRYRDEIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzophenone derivatives and related compounds has been explored in several studies. For instance, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using substituted aromatic/heterocyclic acid chlorides and characterized by various spectroscopic methods . Another study focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine through the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation . Additionally, the synthesis of a neuroleptic agent with a fluorinated benzophenone structure was achieved through a multi-step process involving Friedel-Crafts reactions and other transformations . A short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone was also reported, demonstrating a one-pot, highly selective industrial-scale method .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives has been elucidated using various analytical techniques. For example, the structure of a novel bioactive heterocycle with a benzisoxazole and piperidine moiety was confirmed by X-ray diffraction, revealing the conformation of the rings and the presence of stabilizing inter- and intra-molecular hydrogen bonds . The absolute configuration of certain piperidinecarboxylic acid hydrobromides was determined by X-ray diffraction, providing insights into the stereochemistry of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzophenone derivatives has been investigated in the context of their potential biological activities. The antiproliferative effects of synthesized compounds were tested against various carcinoma cells, with certain derivatives showing potent activity . The synthesis of a neuroleptic agent involved multiple reactions, including ketalization, condensation, and debenzylation, highlighting the complexity of chemical transformations in medicinal chemistry . The Wittig-Horner reaction was employed to synthesize a compound with potential fluorescence properties, indicating the versatility of benzophenone derivatives in different chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are closely related to their molecular structure and synthesis. The crystalline structure of a bioactive heterocycle was analyzed, revealing the molecule's stability due to specific hydrogen bonding patterns . The fluorescence properties of a synthesized benzene derivative were investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is indicative of aggregation-induced emission characteristics . The preparation of a non-peptide CCR5 antagonist also involved characterizing the product's structure using NMR and MS, which is essential for understanding the compound's physical and chemical behavior .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNSWDVRYRDEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643599
Record name (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone

CAS RN

898773-39-2
Record name (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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